N-(3-Carboxypropyl)-N-nitrosourea

Description

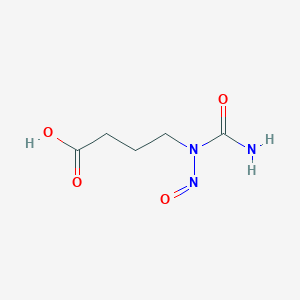

N-(3-Carboxypropyl)-N-nitrosourea is a nitrosourea compound characterized by a carboxypropyl group (-(CH₂)₂COOH) attached to the nitrosourea backbone. This structural feature is critical for its biological activity, particularly its organ-specific carcinogenicity and metabolic behavior. Studies highlight its role in inducing bladder cancer in animal models, with carcinogenicity linked to urinary metabolites containing the 3-carboxypropyl chain . Unlike other nitrosoureas used in chemotherapy (e.g., BCNU, CCNU), this compound’s activity is tissue-specific, targeting the bladder epithelium when metabolized .

Properties

CAS No. |

108278-72-4 |

|---|---|

Molecular Formula |

C5H9N3O4 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

4-[carbamoyl(nitroso)amino]butanoic acid |

InChI |

InChI=1S/C5H9N3O4/c6-5(11)8(7-12)3-1-2-4(9)10/h1-3H2,(H2,6,11)(H,9,10) |

InChI Key |

TUKBNBLHKLAQIG-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)CN(C(=O)N)N=O |

Canonical SMILES |

C(CC(=O)O)CN(C(=O)N)N=O |

Other CAS No. |

108278-72-4 |

Synonyms |

N-(3-Carboxypropyl)-N-nitrosourea |

Origin of Product |

United States |

Scientific Research Applications

Carcinogenicity Studies

CNU is primarily studied for its carcinogenic properties. It has been shown to induce tumors in animal models, particularly in the urinary bladder. For instance, studies have demonstrated that topical application of CNU leads to significant tumor development, establishing it as a potent carcinogen in rodent models .

Case Study: Urinary Bladder Carcinogenesis

- Objective : To investigate the effects of CNU on urinary bladder cancer.

- Method : Rodents were subjected to topical applications of CNU.

- Findings : A substantial incidence of tumors was observed, highlighting CNU's role as a bladder carcinogen .

Mechanistic Insights

- Metabolic Activation : CNU is metabolized to form electrophilic species that can interact with DNA, leading to mutagenic lesions.

- DNA Adduct Formation : The formation of specific DNA adducts has been linked to the carcinogenicity of CNU, emphasizing the importance of studying these interactions for risk assessment .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of nitrosamines like CNU is crucial for predicting their carcinogenic potency. Recent studies have proposed frameworks for evaluating the mutagenicity and carcinogenicity based on structural features .

Key Structural Features

- α-Carbon Substitution : Variations in substitution patterns on the α-carbon significantly influence mutagenic potential.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the reactivity and subsequent carcinogenicity of nitrosamines like CNU .

Regulatory Implications

The presence of nitrosamines, including CNU, in pharmaceuticals and food products has raised regulatory concerns due to their carcinogenic nature. Regulatory agencies require comprehensive risk assessments for these compounds in consumer products .

Risk Assessment Framework

- Acceptable Intake Limits : Establishing acceptable intake limits based on SAR analyses and empirical data from animal studies is critical for public health safety.

- Regulatory Guidelines : Agencies like the EFSA have developed guidelines for assessing risks associated with N-nitrosamines in food products, which include compounds like CNU .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Carcinogenicity Studies | Induces tumors in rodent urinary bladder | Significant tumor incidence observed |

| Mechanisms of Action | Metabolic activation leading to DNA damage | Formation of reactive intermediates |

| Structure-Activity Relationships | Predictive frameworks for mutagenicity | Key structural features influence potency |

| Regulatory Implications | Risk assessments for public health | Establishment of acceptable intake limits |

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrosoureas and Nitrosamines

Structural Features and Activity

The carboxypropyl group distinguishes N-(3-Carboxypropyl)-N-nitrosourea from other nitrosoureas. For example:

- BCNU (Carmustine) : Contains chloroethyl groups, enabling DNA alkylation and crosslinking, making it a potent chemotherapeutic agent for brain tumors .

- CENU (N-(2-Chloroethyl)-N-nitrosourea) : Decomposes via intramolecular reactions, producing alkylating agents that damage DNA .

- ENU (N-Ethyl-N-nitrosourea) : A mutagen used in zebrafish models for autism research due to its ability to induce point mutations .

Table 1: Structural and Functional Comparison

Carcinogenic Potential

This contrasts with:

- N-Nitrosodiethylamine (DEN): A liver carcinogen with broad tissue toxicity .

- N-Methyl-N-nitrosourea (MNU): Direct-acting carcinogen inducing tumors in heterotopic bladders .

- N-Butyl-N-(4-hydroxybutyl)nitrosamine: Metabolizes to 3-carboxypropyl derivatives, linking its carcinogenicity to bladder-specific metabolic activation .

Table 2: Carcinogenicity Data

| Compound | Target Organ | Tumor Incidence (Animal Model) |

|---|---|---|

| This compound | Bladder | 11/27 rats (natural bladder) |

| MNU | Bladder | 25/33 rats (heterotopic bladder) |

| DEN | Liver | High incidence in multiple studies |

Metabolic Pathways

Metabolic activation is crucial for this compound’s carcinogenicity. The 3-carboxypropyl chain is oxidized to reactive intermediates that bind to bladder epithelium DNA . In contrast:

Key Research Findings

- Bladder Specificity: The 3-carboxypropyl group is essential for bladder carcinogenesis, as its urinary excretion correlates with tumor induction .

- Inhibition by Disulfiram : Co-administration of disulfiram reduces bladder tumor incidence from 100% to 10% in rats, suggesting metabolic pathway disruption .

- Structural Optimization: Derivatives of this compound with modified alkyl chains show variable carcinogenic potency, emphasizing the role of side-chain length in activity .

Preparation Methods

Nitrosation of N-(3-Carboxypropyl)urea

The most widely reported method involves treating N-(3-carboxypropyl)urea with sodium nitrite (NaNO<sub>2</sub>) in an acidic aqueous medium. Hydrochloric acid (HCl) protonates the urea group, enhancing its susceptibility to electrophilic attack by HNO<sub>2</sub>, generated in situ from NaNO<sub>2</sub> and HCl:

Reaction Scheme:

Typical Conditions:

-

Molar Ratio: 1:1.2 (urea:NaNO<sub>2</sub>)

-

Temperature: 0–5°C (to minimize decomposition)

-

Reaction Time: 2–4 hours

Optimization of Synthetic Parameters

Acid Selection and Concentration

The choice of acid critically influences reaction efficiency. Hydrochloric acid (1–2 M) is preferred due to its strong protonating capacity, which stabilizes the nitrosonium ion (NO<sup>+</sup>). Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) may induce sulfonation side reactions, while acetic acid (CH<sub>3</sub>COOH) insufficiently protonates the urea.

Solvent Systems

Aqueous systems are standard, but mixed solvents (e.g., water:tetrahydrofuran 3:1) improve solubility of the hydrophobic carboxypropyl group. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to risks of dimethylamine release, which could form NDMA impurities.

Temperature Control

Maintaining temperatures below 10°C suppresses competing hydrolysis of the nitrosourea product. Elevated temperatures (>20°C) lead to a 20–30% yield reduction due to decomposition.

Alternative Synthetic Routes

Nitrosyl Chloride (NOCl) Method

Nitrosyl chloride in dichloromethane (DCM) offers a non-aqueous route, circumventing carboxylic acid protonation issues:

Procedure:

-

Dissolve N-(3-carboxypropyl)urea in anhydrous DCM.

-

Add NOCl dropwise at -10°C under nitrogen.

-

Stir for 1 hour, then quench with ice water.

Ester Protection Strategy

To prevent carboxylate interference, the carboxylic acid is temporarily esterified (e.g., methyl ester), nitrosated, and hydrolyzed:

Steps:

-

Esterification: React with methanol/H<sup>+</sup>.

-

Nitrosation: NaNO<sub>2</sub>/HCl as above.

-

Hydrolysis: NaOH(aq) to regenerate the acid.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate:methanol (9:1) as eluent. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves nitrosourea from unreacted urea.

Spectroscopic Confirmation

-

<sup>1</sup>H NMR (D<sub>2</sub>O): δ 1.85 (m, 2H, CH<sub>2</sub>), 2.45 (t, 2H, CH<sub>2</sub>COOH), 3.30 (t, 2H, NCH<sub>2</sub>), 8.10 (s, 1H, NH).

-

IR (KBr): 1720 cm<sup>-1</sup> (C=O, carboxylic acid), 1630 cm<sup>-1</sup> (N-N=O).

Comparative Analysis of Methods

| Parameter | NaNO<sub>2</sub>/HCl | NOCl/DCM | Ester Protection |

|---|---|---|---|

| Yield (%) | 60–75 | 55–65 | 70–80 |

| Purity (%) | 95–98 | 90–93 | 97–99 |

| Scalability | High | Moderate | High |

| Side Reactions | Minimal | Nitrolysis | Ester hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.